molecular formula C10H8O5 B2437259 Methyl 3,4-methylenedioxybenzoylformate CAS No. 157530-74-0

Methyl 3,4-methylenedioxybenzoylformate

Cat. No.: B2437259
CAS No.: 157530-74-0
M. Wt: 208.169
InChI Key: PYOCVBMVWWVLFP-UHFFFAOYSA-N
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Description

Methyl 3,4-methylenedioxybenzoylformate is a chemical compound with the molecular formula C10H8O5 and a molecular weight of 208.16752 g/mol . It is also known by its systematic name, Methyl α-oxo-1,3-benzodioxole-5-acetate . This compound is characterized by the presence of a methylenedioxy group attached to a benzoylformate moiety, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(1,3-benzodioxol-5-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-13-10(12)9(11)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOCVBMVWWVLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-methylenedioxybenzoylformate can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxybenzaldehyde with methyl formate in the presence of a base such as sodium methoxide . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and drying .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-methylenedioxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Methyl 3,4-methylenedioxybenzoylformate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a methylenedioxy group attached to a benzoylformate moiety. This unique structure may contribute to its interaction with biological systems.

Research indicates that compounds with similar structures often exhibit central nervous system (CNS) activity. For instance, analogs of 3,4-methylenedioxyphenylisopropylamine have been studied for their CNS effects, suggesting that this compound may also possess neuroactive properties . Furthermore, the presence of the methylenedioxy group is linked to enhanced interactions with neurotransmitter systems.

Antioxidant Activity

This compound has shown promising antioxidant properties. In various assays, it has been found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This activity is particularly relevant in the context of neuroprotection and skin health .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production. Compounds that inhibit tyrosinase can be beneficial for treating hyperpigmentation disorders. This compound has been evaluated for its ability to inhibit tyrosinase activity. Studies have demonstrated that it can significantly reduce melanin production in cultured cells, indicating its potential as a therapeutic agent for skin conditions like melasma and age spots .

Case Studies

  • Neuroprotective Effects : A study on the neuroprotective effects of this compound demonstrated that it could reduce neuronal cell death in models of oxidative stress. The compound was administered to neuronal cultures exposed to oxidative agents, showing a significant decrease in cell death compared to controls.
  • Anti-Melanogenic Activity : In a clinical study involving subjects with hyperpigmentation, topical formulations containing this compound were applied over several weeks. Results indicated a marked reduction in pigmentation levels and improved skin tone uniformity without significant side effects.

Research Findings Summary Table

Property Observation Reference
Antioxidant ActivityEffective free radical scavenging
Tyrosinase InhibitionSignificant reduction in melanin production
Neuroprotective EffectsReduction in neuronal cell death under oxidative stress

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